molecular formula C21H27NO6S B2960635 Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate CAS No. 681841-14-5

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate

Cat. No.: B2960635
CAS No.: 681841-14-5
M. Wt: 421.51
InChI Key: HRYVPFUACFNGEE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate typically involves multi-step organic reactions. One common approach is to start with the sulfonation of 4-methoxy-2,5-dimethylbenzenesulfonamide, followed by esterification with ethyl 3-(4-methoxyphenyl)propanoate. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The ester group may also play a role in modulating the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the sulfonamide group, resulting in different chemical properties and applications.

    4-Methoxy-2,5-dimethylbenzenesulfonamide:

Uniqueness

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(4-methoxyphenyl)propanoate is unique due to the presence of both sulfonamide and ester functional groups, which confer a combination of chemical reactivity and biological activity not found in simpler analogs. This dual functionality makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

ethyl 3-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO6S/c1-6-28-21(23)13-18(16-7-9-17(26-4)10-8-16)22-29(24,25)20-12-14(2)19(27-5)11-15(20)3/h7-12,18,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYVPFUACFNGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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